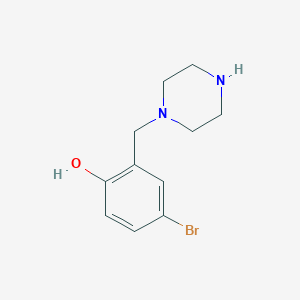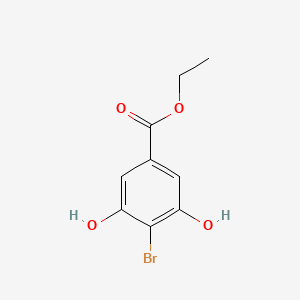
N4-Benzoyl-5-O-tert-butyldiméthylsilyl-2-désoxycytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-O-TBDMS-N4-Benzoyl-2-désoxycytidine est un nucléoside modifié qui peut être utilisé dans la synthèse de l'acide désoxyribonucléique ou de l'acide nucléique . Ce composé est caractérisé par sa structure unique, qui comprend un groupe benzoyle en position N4 et un groupe tert-butyldiméthylsilyle (TBDMS) en position 5-O de la molécule de 2-désoxycytidine .
Applications De Recherche Scientifique
5-O-TBDMS-N4-Benzoyl-2-deoxycytidine has several scientific research applications, including:
Chemistry: Used in the synthesis of modified nucleic acids and as a building block for more complex molecules
Biology: Employed in studies involving DNA and RNA synthesis, as well as in the investigation of nucleic acid interactions
Medicine: Potential applications in the development of antiviral and anticancer therapies
Industry: Utilized in the production of nucleic acid-based products and as a research tool in various industrial applications
Mécanisme D'action
Target of Action
The primary target of N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine is the DNA synthesis process in cells . The compound integrates itself into the DNA strands, thereby interrupting the replication of these strands .
Mode of Action
N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine acts by inhibiting DNA synthesis . It integrates itself into the DNA strands during replication, leading to premature chain termination . This interruption in the replication process is the primary mode of action of N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine .
Biochemical Pathways
The biochemical pathway affected by N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine is the DNA synthesis pathway . By integrating itself into the DNA strands, it interrupts the replication process, leading to premature chain termination . The downstream effects of this interruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Its ability to integrate into dna strands suggests that it may have good cellular uptake and bioavailability .
Result of Action
The result of the action of N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine is the inhibition of DNA synthesis, leading to premature chain termination . This can result in cell death, particularly in rapidly dividing cells such as cancer cells .
Action Environment
Analyse Biochimique
Biochemical Properties
N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine plays a crucial role in biochemical reactions, particularly in the inhibition of DNA synthesis. It interacts with various enzymes and proteins involved in DNA replication and repair. One of the primary enzymes it interacts with is DNA polymerase, where it acts as a chain terminator, preventing the elongation of the DNA strand. Additionally, it has been shown to interact with thymidine kinase, an enzyme involved in the phosphorylation of nucleosides, which is essential for their incorporation into DNA. These interactions highlight the compound’s potential as an antiviral and anticancer agent .
Cellular Effects
N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by disrupting DNA synthesis and triggering DNA damage response pathways. This compound also influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance, it can activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine has been shown to affect gene expression by inhibiting the transcription of genes involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine involves its incorporation into the DNA strand during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibition of DNA synthesis leads to the accumulation of DNA damage and activation of DNA damage response pathways. Additionally, N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine can inhibit the activity of DNA polymerase and thymidine kinase, further disrupting DNA replication and repair processes. These molecular interactions contribute to its antiviral and anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its efficacy can decrease over extended periods due to degradation. In in vitro studies, the compound has shown sustained activity over several hours, leading to significant inhibition of DNA synthesis and induction of apoptosis in cancer cells. Long-term effects observed in in vivo studies include reduced tumor growth and increased survival rates in animal models treated with N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine .
Dosage Effects in Animal Models
The effects of N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as bone marrow suppression and gastrointestinal toxicity have been observed. These findings suggest that there is a threshold dose above which the adverse effects outweigh the therapeutic benefits. Careful dosage optimization is therefore essential to maximize the efficacy and minimize the toxicity of N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine in clinical applications .
Metabolic Pathways
N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine is involved in several metabolic pathways, primarily those related to nucleoside metabolism. The compound is phosphorylated by thymidine kinase to form its active triphosphate form, which can be incorporated into DNA. This phosphorylation step is crucial for its antiviral and anticancer activity. Additionally, N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine can affect metabolic flux by altering the levels of nucleotides and other metabolites involved in DNA synthesis and repair .
Transport and Distribution
The transport and distribution of N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine within cells and tissues are mediated by nucleoside transporters. These transporters facilitate the uptake of the compound into cells, where it can exert its effects on DNA synthesis and repair. Once inside the cell, N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine is distributed throughout the cytoplasm and nucleus, where it can be incorporated into DNA. The compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with binding proteins and other biomolecules .
Subcellular Localization
N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine is primarily localized in the nucleus, where it exerts its effects on DNA synthesis and repair. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that facilitate its transport into the nucleus. Once inside the nucleus, N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine can interact with DNA polymerase and other enzymes involved in DNA replication and repair, leading to the inhibition of these processes and the induction of DNA damage .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 5-O-TBDMS-N4-Benzoyl-2-désoxycytidine implique généralement la protection des groupes hydroxyle et amino de la 2-désoxycytidine. Le groupe TBDMS est introduit en position 5-O en utilisant du chlorure de tert-butyldiméthylsilyle (TBDMSCl) en présence d'une base telle que l'imidazole . La position N4 est ensuite benzoylée en utilisant du chlorure de benzoyle en présence d'une base comme la pyridine .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de la 5-O-TBDMS-N4-Benzoyl-2-désoxycytidine ne soient pas largement documentées, l'approche générale consiste à mettre à l'échelle les procédures de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction, telles que la température, le solvant et le temps de réaction, pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions
La 5-O-TBDMS-N4-Benzoyl-2-désoxycytidine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule.
Substitution : Les groupes TBDMS et benzoyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les alcools en présence d'une base
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'aldéhydes ou d'acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
La 5-O-TBDMS-N4-Benzoyl-2-désoxycytidine a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé dans la synthèse d'acides nucléiques modifiés et comme élément constitutif de molécules plus complexes
Biologie : Employé dans des études impliquant la synthèse de l'ADN et de l'ARN, ainsi que dans l'investigation des interactions des acides nucléiques
Médecine : Applications potentielles dans le développement de thérapies antivirales et anticancéreuses
Industrie : Utilisé dans la production de produits à base d'acides nucléiques et comme outil de recherche dans diverses applications industrielles
Mécanisme d'action
Le mécanisme d'action de la 5-O-TBDMS-N4-Benzoyl-2-désoxycytidine implique son incorporation dans les acides nucléiques, où elle peut affecter la structure et la fonction de l'ADN ou de l'ARN . Les groupes TBDMS et benzoyle fournissent une gêne stérique et des effets électroniques qui peuvent influencer les interactions du nucléoside avec les enzymes et autres molécules .
Comparaison Avec Des Composés Similaires
Composés similaires
N4-Benzoyl-5’-O-(4,4’-diméthoxytrityl)-2’-désoxycytidine : Un autre nucléoside modifié utilisé dans la synthèse des acides nucléiques.
N4-Benzoyl-2’-désoxycytidine : N'a pas de groupe TBDMS, mais a des applications similaires dans la recherche sur les acides nucléiques.
Unicité
La 5-O-TBDMS-N4-Benzoyl-2-désoxycytidine est unique en raison de la présence des groupes TBDMS et benzoyle, qui confèrent des propriétés stériques et électroniques distinctes. Ces modifications peuvent améliorer la stabilité et la réactivité du nucléoside, ce qui le rend précieux pour des applications de recherche spécifiques .
Propriétés
Numéro CAS |
51549-36-1 |
|---|---|
Formule moléculaire |
C22H31N3O5Si |
Poids moléculaire |
445.6 g/mol |
Nom IUPAC |
N-[1-[(2R,4R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C22H31N3O5Si/c1-22(2,3)31(4,5)29-14-17-16(26)13-19(30-17)25-12-11-18(24-21(25)28)23-20(27)15-9-7-6-8-10-15/h6-12,16-17,19,26H,13-14H2,1-5H3,(H,23,24,27,28)/t16-,17?,19-/m1/s1 |
Clé InChI |
CCPOWNJNXQQIFV-IRQCGSAXSA-N |
SMILES |
CC(C)(C)OCC1C(CC(O1)(N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)[SiH](C)C)O |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OCC1[C@@H](C[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)O |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1465984.png)





